molecular formula C21H20N2O4S B4853844 5-(2,4-diethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-(2,4-diethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B4853844
M. Wt: 396.5 g/mol
InChI Key: LFANURUBTOTLQM-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-diethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as DABCO-TTF, is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of thioxodihydro-pyrimidinedione and has a unique chemical structure that makes it a promising candidate for research.

Mechanism of Action

The mechanism of action of 5-(2,4-diethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not well understood, but it is believed to be related to its redox properties. 5-(2,4-diethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can undergo reversible oxidation and reduction reactions, which makes it a promising candidate for redox-active materials. The redox properties of 5-(2,4-diethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be exploited for various applications such as energy storage and conversion, catalysis, and sensing.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-diethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione have not been extensively studied, but it is believed to be a non-toxic compound. However, further studies are needed to determine the safety and toxicity of 5-(2,4-diethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2,4-diethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments include its unique chemical structure, redox properties, and potential applications in various fields. However, the limitations of using 5-(2,4-diethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione include its low solubility in common solvents, which can make it difficult to handle and purify.

Future Directions

There are several future directions for the research on 5-(2,4-diethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One of the future directions is to explore its potential applications in energy storage and conversion. 5-(2,4-diethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be used as a redox-active material for the fabrication of batteries and supercapacitors. Another future direction is to study the electronic and optical properties of 5-(2,4-diethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione for its potential applications in optoelectronics. 5-(2,4-diethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be used as a building block for the synthesis of organic light-emitting diodes and photovoltaic devices. Additionally, further studies are needed to determine the safety and toxicity of 5-(2,4-diethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione for its potential applications in biomedical research.

Scientific Research Applications

5-(2,4-diethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential applications in various fields such as organic electronics, molecular electronics, and materials science. In organic electronics, 5-(2,4-diethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been used as a building block for the synthesis of organic semiconductors that can be used in the fabrication of electronic devices such as transistors and solar cells. In molecular electronics, 5-(2,4-diethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been used as a redox-active molecule that can be incorporated into molecular wires and switches. In materials science, 5-(2,4-diethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been used as a dopant for the synthesis of conductive polymers.

properties

IUPAC Name

(5E)-5-[(2,4-diethoxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-3-26-16-11-10-14(18(13-16)27-4-2)12-17-19(24)22-21(28)23(20(17)25)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3,(H,22,24,28)/b17-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFANURUBTOTLQM-SFQUDFHCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=CC=C3)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=CC=C3)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(2,4-diethoxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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